Cas no 39647-11-5 (Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-)

Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)- structure
39647-11-5 structure
Productnaam:Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
CAS-nummer:39647-11-5
MF:C13H22O3
MW:226.311984539032
CID:298205
PubChem ID:1738122

Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
    • (+)-(1R,2S)-Methyl dihydrojasmonate
    • (+)-9,10-Dihydro-7-isojasmonic acid methyl ester
    • (+)-cis-Methyldihydrojasmonate
    • cis-Dihydrojasmonicacid methyl ester
    • cis-Methyl dihydrojasmonate
    • Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R-cis)-
    • Methyl (+)-9,10-dihydro-7-isojasmonate
    • (+-)-9,10-Dihydro-7-isojasmonate
    • methyl dihydroepijasmonate
    • 39647-11-5
    • (+-)-9,10-Dihydro-7-isojasmonic acid methyl ester
    • UNII-GUD0935N0R
    • FEMA NO. 3408, (+)-CIS-
    • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
    • (+-)-cis-Methyl dihydrojasmonate
    • (+-)-(1R,2S)-methyl dihydrojasmonate
    • (+)-CIS-METHYL DIHYDROJASMONATE
    • METHYL DIHYDROJASMONATE, CIS-(+)-
    • DTXSID80192755
    • Q27279288
    • GUD0935N0R
    • cis-Dihydrojasmonic acid methyl ester
    • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R-cis)-
    • (+)-9,10-DIHYDRO-7-ISOJASMONATE
    • METHYL DIHYDROJASMONATE (+)-(1R,2S)-FORM
    • cis-(+)-methyl dihydrojasmonate
    • Methyl dihydrojasmonate, (+-)-cis-
    • SCHEMBL1482739
    • METHYL DIHYDROJASMONATE (+)-(1R,2S)-FORM [MI]
    • methyl (+)-(1R)-cis-3-oxo-2-pentyl-1-cyclopentaneacetate
    • FEMA No. 3408, (+-)-cis-
    • KVWWIYGFBYDJQC-MNOVXSKESA-N
    • Methyl (2-pentyl-3-oxocyclopentyl)acetate
    • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
    • Methyl (3-oxo-2-pentylcyclopentyl)acetate
    • Methyl hydrojasmonate
    • Methyl 3-oxo-2-pentylcyclopentaneacetate
    • Hedione
    • Kharismal
    • Methyl trans-dihydrojasmonate
    • Trans-(-)-hedione
    • SMR000387079
    • Methyl Dihydrojasmonate
    • (+)-9,10-Dihydro-7-iso-jasmonic acid
    • (-)-methyl dihydrojasmonate
    • MLS002696002
    • Dihydrojasmonic acid methyl ester
    • FEMA 3408
    • (1R,2R)-Methyl dihydrojasmonate
    • Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate
    • Inchi: InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11+/m1/s1
    • InChI-sleutel: KVWWIYGFBYDJQC-MNOVXSKESA-N
    • LACHT: CCCCC[C@@H]1C(=O)CC[C@@H]1CC(OC)=O

Berekende eigenschappen

  • Exacte massa: 226.15696
  • Monoisotopische massa: 226.15689456g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 7
  • Complexiteit: 248
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • PSA: 46.53
  • Specifieke rotatie: D20 +78°

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